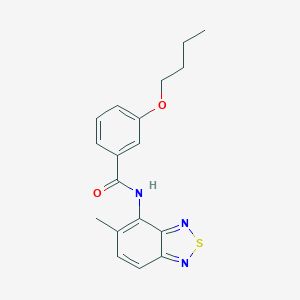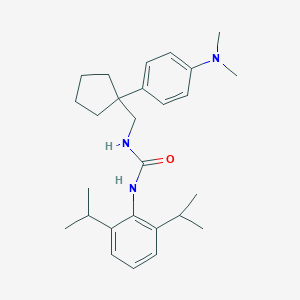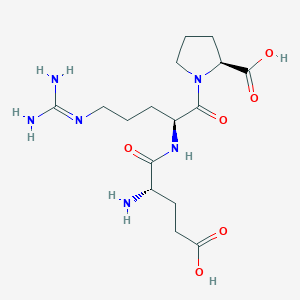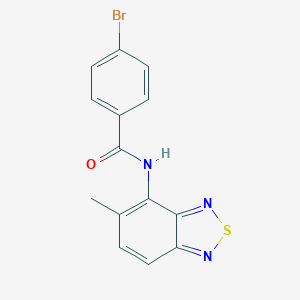![molecular formula C19H17ClN2O B238748 4-chloro-N-[4-(1-cyanocyclopentyl)phenyl]benzamide](/img/structure/B238748.png)
4-chloro-N-[4-(1-cyanocyclopentyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-[4-(1-cyanocyclopentyl)phenyl]benzamide, also known as CP-122,721, is a chemical compound that belongs to the class of benzamide derivatives. It is a selective and potent antagonist of the dopamine D4 receptor, which has been implicated in a range of neuropsychiatric disorders, including schizophrenia, bipolar disorder, and attention-deficit hyperactivity disorder (ADHD).
作用機序
4-chloro-N-[4-(1-cyanocyclopentyl)phenyl]benzamide acts as a competitive antagonist of the dopamine D4 receptor, which means that it binds to the receptor and prevents dopamine from binding and activating it. By blocking the dopamine D4 receptor, this compound can modulate the activity of the prefrontal cortex, which is involved in several cognitive and emotional processes. This mechanism of action has been shown to have potential therapeutic benefits in the treatment of neuropsychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to improve cognitive function, reduce impulsivity, and decrease hyperactivity in animal models of ADHD. It has also been shown to have antipsychotic-like effects in animal models of schizophrenia and bipolar disorder. Additionally, this compound has been shown to have a low potential for abuse and addiction, which is a significant advantage over other dopamine receptor antagonists.
実験室実験の利点と制限
4-chloro-N-[4-(1-cyanocyclopentyl)phenyl]benzamide has several advantages for lab experiments. It is a selective and potent antagonist of the dopamine D4 receptor, which means that it can be used to study the role of this receptor in various neuropsychiatric disorders. Additionally, it has a low potential for abuse and addiction, which makes it a safer alternative to other dopamine receptor antagonists. However, this compound has some limitations for lab experiments. It has a relatively short half-life, which means that it may need to be administered multiple times during an experiment. Additionally, it may have off-target effects on other dopamine receptors, which could confound the results of an experiment.
将来の方向性
There are several future directions for research on 4-chloro-N-[4-(1-cyanocyclopentyl)phenyl]benzamide. One direction is to investigate its potential therapeutic applications in neuropsychiatric disorders. Preclinical studies have shown promising results, and clinical trials are needed to determine its efficacy and safety in humans. Another direction is to investigate its mechanism of action in more detail. Although it is known to be a dopamine D4 receptor antagonist, its effects on other neurotransmitter systems and brain regions are not fully understood. Additionally, future research could investigate the potential of this compound as a tool for studying the role of the dopamine D4 receptor in various neuropsychiatric disorders. Overall, this compound has significant potential for advancing our understanding of the pathophysiology of neuropsychiatric disorders and developing new treatments for these conditions.
合成法
4-chloro-N-[4-(1-cyanocyclopentyl)phenyl]benzamide can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzoic acid with 1-cyanocyclopentene in the presence of a palladium catalyst to form this compound. The purity and yield of the final product can be improved by using various purification techniques, such as recrystallization and column chromatography.
科学的研究の応用
4-chloro-N-[4-(1-cyanocyclopentyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications in neuropsychiatric disorders. It has been shown to have a high affinity and selectivity for the dopamine D4 receptor, which is primarily expressed in the prefrontal cortex, a brain region that is involved in executive functions, such as working memory, attention, and decision-making. Dysfunction of the dopamine D4 receptor has been implicated in the pathophysiology of several neuropsychiatric disorders, including schizophrenia, bipolar disorder, and ADHD.
特性
分子式 |
C19H17ClN2O |
|---|---|
分子量 |
324.8 g/mol |
IUPAC名 |
4-chloro-N-[4-(1-cyanocyclopentyl)phenyl]benzamide |
InChI |
InChI=1S/C19H17ClN2O/c20-16-7-3-14(4-8-16)18(23)22-17-9-5-15(6-10-17)19(13-21)11-1-2-12-19/h3-10H,1-2,11-12H2,(H,22,23) |
InChIキー |
FOUINSAWFOKVDJ-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)(C#N)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
正規SMILES |
C1CCC(C1)(C#N)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B238700.png)

![2-(2,4-Dimethylphenoxy)-n-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B238703.png)

![N-{4-[(3,5-dimethoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B238708.png)

![N-{2-methoxy-4-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B238726.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B238733.png)